(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide
Description
(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a cyclohexyl group, and an ethyl group attached to a prop-2-enamide backbone
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c1-2-19(15-9-4-3-5-10-15)17(20)13-12-14-8-6-7-11-16(14)18/h6-8,11-13,15H,2-5,9-10H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJGOQBYMRQAIO-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide typically involves the condensation of 2-chlorobenzaldehyde with N-cyclohexyl-N-ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted derivatives
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. It may act as a lead compound for the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-chlorophenyl)-2-phenyl-2-propenoic acid
- (2E)-3-(2-chlorophenyl)prop-2-enal
- N-(2-chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide
Uniqueness
(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide is unique due to the presence of the cyclohexyl and ethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Biological Activity
(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a chlorophenyl group, a cyclohexyl moiety, and an ethylprop-2-enamide backbone, which may influence its interaction with biological targets.
- Molecular Formula: C₁₄H₁₈ClN
- Molecular Weight: 291.82 g/mol
- CAS Number: 42174-99-2
- Density: 1.166 g/cm³
- Boiling Point: 369.4 ºC at 760 mmHg
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that this compound may modulate the activity of various enzymes and receptors, potentially leading to antimicrobial and anti-inflammatory effects. The exact molecular pathways involved remain under investigation, but the presence of the chlorophenyl group suggests possible interactions with neurotransmitter systems or inflammatory mediators.
Antimicrobial Properties
Recent research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for several strains have been documented, demonstrating its effectiveness in low concentrations.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to inflammatory stimuli. This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various derivatives of prop-2-enamide compounds, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the chlorophenyl group in enhancing activity against resistant bacterial strains.
- Case Study on Anti-inflammatory Activity : In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound using murine macrophage cell lines. The results showed a marked decrease in nitric oxide production and cyclooxygenase expression upon treatment with this compound, suggesting its potential as an anti-inflammatory therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (2E)-3-(2-chlorophenyl)prop-2-enal | Structure | Moderate antimicrobial | Similar structure but lacks cyclohexyl group |
| N-(2-chlorophenyl)but-2-enamide | Structure | Low anti-inflammatory | Less potent than this compound |
| (E)-3-(2-chlorophenyl)acryloyl chloride | Structure | High reactivity | Primarily used in synthesis rather than biological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
